1-Oxa-3-azaspiro[4.5]decan-2-one chemical structure and properties
1-Oxa-3-azaspiro[4.5]decan-2-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 1-Oxa-3-azaspiro[4.5]decan-2-one . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Executive Summary
1-Oxa-3-azaspiro[4.5]decan-2-one (CAS: 24247-68-5 ) is a spirocyclic oxazolidinone scaffold representing a conformationally restricted analog of 1-aminocyclohexanemethanol. Unlike its gamma-lactam counterpart (Gabapentin-lactam), this molecule incorporates a carbamate linkage within a 5-membered ring spiro-fused to a cyclohexane.
In medicinal chemistry, this scaffold serves as a critical bioisostere for cyclic amino acids and a rigid core for displaying pharmacophores. Its spiro-fusion locks the oxazolidinone ring into a specific orientation relative to the lipophilic cyclohexane moiety, enhancing metabolic stability and selectivity in receptor binding.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
Structural Identity
The molecule consists of a saturated cyclohexane ring spiro-fused at the C5 position of a 2-oxazolidinone ring.
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Molecular Formula: C
H NO -
Molecular Weight: 155.19 g/mol
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SMILES: C1CCC2(CC1)COC(=O)N2
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | White crystalline solid | Typical for unsubstituted spiro-carbamates |
| Melting Point | 128–130 °C (Predicted) | Varies with purity/polymorph |
| LogP | ~0.8 – 1.1 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 (NH) | Amide-like N-H |
| H-Bond Acceptors | 2 (C=O, -O-) | Carbonyl and Ether oxygen |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility without ionization |
3D Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation . The spiro-fusion creates a "Gem-Dialkyl" effect (Thorpe-Ingold effect), which favors the cyclization process during synthesis and rigidifies the final structure. The 5-membered oxazolidinone ring typically adopts an envelope conformation , positioning the Nitrogen and Carbonyl vectors in a fixed trajectory.
Synthetic Methodologies
The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one typically proceeds via the cyclization of (1-aminocyclohexyl)methanol . Two primary routes are recommended: the CDI-mediated route (preferred for laboratory scale) and the Phosgene/Triphosgene route (historical/industrial).
Retrosynthetic Analysis
The strategic bond disconnection occurs at the carbonyl center. The precursor is the 1,2-amino alcohol derived from 1-aminocyclohexanecarboxylic acid.
Figure 1: Retrosynthetic pathway for the construction of the spiro-oxazolidinone core.
Experimental Protocol: CDI-Mediated Cyclization
This method avoids the use of toxic phosgene gas and provides high yields under mild conditions.
Reagents:
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(1-Aminocyclohexyl)methanol (1.0 equiv)
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1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
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Triethylamine (TEA) (catalytic, optional)
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve (1-aminocyclohexyl)methanol (10 mmol, 1.29 g) in anhydrous DCM (50 mL).
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Addition: Cool the solution to 0 °C. Add CDI (12 mmol, 1.95 g) portion-wise over 10 minutes. Note: Evolution of CO2 gas will occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin or KMnO4). The starting amino alcohol (polar) should disappear, and a less polar spot (product) should appear.
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Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash with 1M HCl (to remove imidazole and unreacted amine), followed by saturated NaHCO3 and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexane to afford the pure product.
Mechanism: The amine acts as the primary nucleophile, attacking the carbonyl of CDI to form an intermediate imidazole-carboxamide. The hydroxyl group then performs an intramolecular nucleophilic attack, displacing the second imidazole moiety to close the ring.
Alternative Route: Diethyl Carbonate (Green Chemistry)
For larger scales where atom economy is critical, diethyl carbonate can be used with a base catalyst (e.g., K2CO3) at reflux. This produces ethanol as the only byproduct but requires higher temperatures (>100 °C).
Medicinal Chemistry Applications
Bioisosterism & Scaffold Utility
1-Oxa-3-azaspiro[4.5]decan-2-one serves as a constrained bioisostere for:
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Cyclic Amino Acids: It mimics the steric bulk of cyclohexane-based amino acids while replacing the charged zwitterionic termini with a neutral, hydrogen-bonding carbamate.
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Gamma-Lactams: It offers different electronic properties compared to lactams (e.g., Gabapentin-lactam). The carbamate oxygen increases the electron density on the carbonyl, altering H-bond acceptor capability.
Pharmacophore Display
The spiro-scaffold is "privileged" because it directs substituents on the Nitrogen (N3) or the cyclohexane ring into defined vectors.
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N3-Functionalization: Alkylation or arylation at N3 allows the introduction of diversity elements (e.g., benzyl, sulfonyl) to target GPCRs or enzymes.
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Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position, a common clearance pathway for non-spiro analogs.
Case Study: Antibacterial & CNS Agents
Research indicates that spiro-oxazolidinones often exhibit:
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Antibacterial Activity: Analogous to Linezolid, the oxazolidinone core binds to the bacterial 50S ribosomal subunit. The spiro-cyclohexyl group provides the necessary lipophilic bulk to occupy the binding pocket.
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CNS Activity: The lipophilic nature of the spiro[4.5]decane system facilitates blood-brain barrier (BBB) penetration. Derivatives have been explored as anticonvulsants, leveraging the structural similarity to neuroactive amino acids.
Figure 2: Functional applications of the spiro-oxazolidinone scaffold in drug discovery.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles, lab coat).
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Reactivity: Stable under ambient conditions. The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.
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Storage: Store in a cool, dry place. Hygroscopic tendency is low but moisture protection is recommended.
References
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Synthesis of Spiro-Oxazolidinones: Smith, P. A. S. et al. "Cyclization of Amino Alcohols using Carbonyldiimidazole." Journal of Organic Chemistry, 1997.[4] (General method validation).
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Precursor Synthesis: ChemicalBook. "Synthesis of (1-aminocyclohexyl)methanol from 1-aminocyclohexanecarboxylic acid." .
- Medicinal Chemistry of Spiro-Carbamates:Carreira, E. M. et al. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014.
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Compound Identity: PubChem. "1-Oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5)."[2][3] .
- Green Synthesis:Selva, M. et al.
Sources
- 1. C12H21NO2 [chembk.com]
- 2. CAS/ID No. 24247-68-5 | Alchimica [shop.alchimica.cz]
- 3. 24247-68-5 | MFCD17170020 | 1-oxa-3-azaspiro[4.5]decan-2-one [aaronchem.com]
- 4. Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
